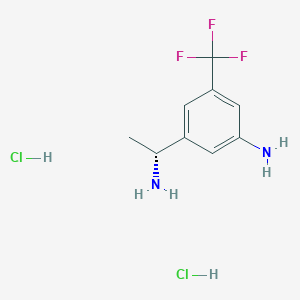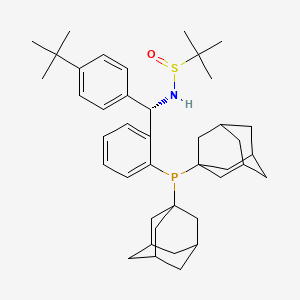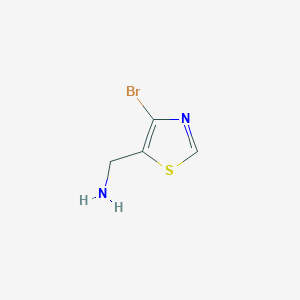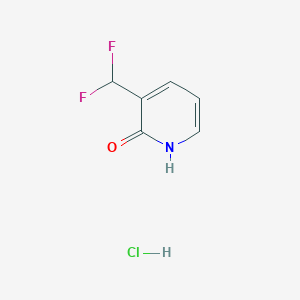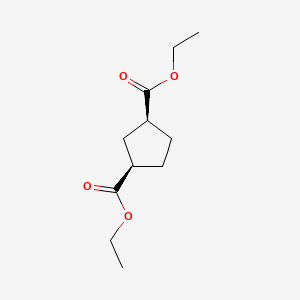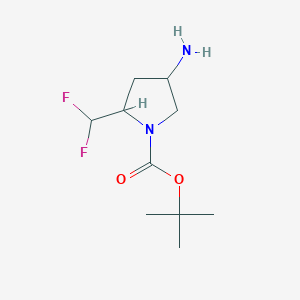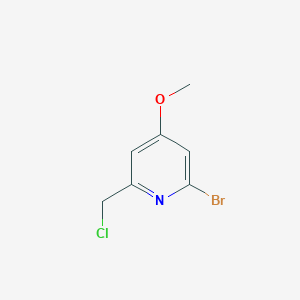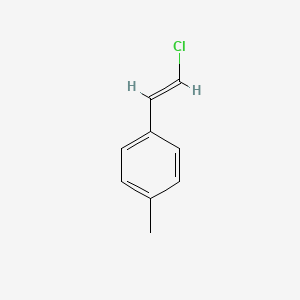
(S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate: is an organic compound with the molecular formula C13H18O2. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a methyl acrylate moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate typically involves the reaction of (S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the acrylate group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines, thiols, basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: In chemistry, (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its reactivity with various biological molecules makes it a valuable tool for probing enzyme mechanisms and inhibitor design .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The acrylate moiety is particularly useful in the design of prodrugs and bioactive molecules .
Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific mechanical and chemical properties .
Mechanism of Action
The mechanism of action of (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate involves its interaction with various molecular targets. The acrylate group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
1-methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with a similar cyclohexene structure but lacking the acrylate moiety.
(Prop-1-en-2-yl)cyclohexane: A related compound with a similar prop-1-en-2-yl group but without the cyclohexene ring.
Uniqueness: The presence of both the cyclohexene ring and the acrylate moiety in (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate makes it unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl prop-2-enoate |
InChI |
InChI=1S/C13H18O2/c1-4-13(14)15-9-11-5-7-12(8-6-11)10(2)3/h4-5,12H,1-2,6-9H2,3H3/t12-/m1/s1 |
InChI Key |
JVRCSVORJIEFMV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)COC(=O)C=C |
Canonical SMILES |
CC(=C)C1CCC(=CC1)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


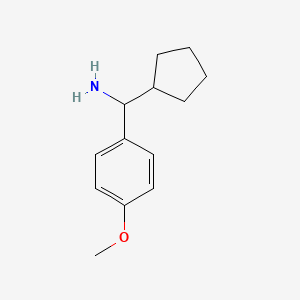
![Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate](/img/structure/B13657417.png)
